2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid
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Description
“2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid” is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group . It can be understood as a methyl ether of glycolic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .Molecular Structure Analysis
The molecular formula of “this compound” is C₉H₁₀O₃ . The molecular weight is 166.18 g/mol .Physical and Chemical Properties Analysis
“this compound” is a clear, colorless, viscous, and corrosive liquid with a pungent odor . It freezes to a mass similar to glacial acetic acid at 7 °C .Safety and Hazards
Future Directions
As for future directions, due to its considerable reprotoxic potential, methoxyacetic acid has been adopted into the list of SVHC substances (substances of very high concern) and is only registered as an intermediate product for industrial purposes under strictly controlled conditions . For consumer applications, such as for the cleaning and decalcification of surfaces, the substance must be substituted by safe alternatives .
Properties
IUPAC Name |
2-methoxy-2-(3-methylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-5-3-4-12-7(5)6(11-2)8(9)10/h3-4,6H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGOLMEKMDERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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